5-(phenylsulfanyl)-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole

Lipophilicity Drug-likeness Physicochemical profiling

This compound combines a 5-phenylsulfanyl group with an N1-pyrrolidin-2-ylmethyl moiety, creating a chiral tetrazole with a protonatable basic nitrogen absent in N1-aryl analogs. SEA predictions indicate GPCR affinity (HTR7, HTR1A, HTR2A, DRD2), ideal for neurology/psychiatry screening panels. The chiral pyrrolidine center enables enantioselective SAR. With XLogP3 2.0 and tPSA 80.9 Ų, it occupies a distinct physicochemical space for modulating logP without altering tPSA. Related scaffolds show antifungal and IAP-antagonist activity. Supplied at 95% purity; plan for enantiomeric resolution.

Molecular Formula C12H15N5S
Molecular Weight 261.35
CAS No. 1209594-45-5
Cat. No. B2811929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(phenylsulfanyl)-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole
CAS1209594-45-5
Molecular FormulaC12H15N5S
Molecular Weight261.35
Structural Identifiers
SMILESC1CC(NC1)CN2C(=NN=N2)SC3=CC=CC=C3
InChIInChI=1S/C12H15N5S/c1-2-6-11(7-3-1)18-12-14-15-16-17(12)9-10-5-4-8-13-10/h1-3,6-7,10,13H,4-5,8-9H2
InChIKeyMUNZSTUDQBVLKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Phenylsulfanyl)-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole (CAS 1209594-45-5): Core Structural Identity and Procurement Baseline


5-(Phenylsulfanyl)-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole (CAS 1209594-45-5) is a heterocyclic building block composed of a tetrazole core substituted at the 5-position with a phenylsulfanyl group and at the 1-position with a pyrrolidin-2-ylmethyl moiety [1]. With a molecular formula of C₁₂H₁₅N₅S and a molecular weight of 261.35 g/mol, the compound is commercially supplied by Enamine LLC (catalog EN300-53402) at 95% purity as a research-grade screening compound [2]. It is cataloged in the ZINC database (ZINC58824954) with a computed logP of 1.31 and topological polar surface area (tPSA) of 70 Ų, and is annotated as available for purchase but not yet present in any annotated bioactivity catalog [3].

Why 5-(Phenylsulfanyl)-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole Cannot Be Replaced by a Generic Tetrazole or Pyrrolidine Analog


The combination of a 5-phenylsulfanyl substituent and an N1-pyrrolidin-2-ylmethyl group on the tetrazole core produces a distinct physicochemical and pharmacophoric profile that is not replicated by simpler tetrazole analogs. In the broader class of 5-thio-substituted tetrazoles, antifungal and antimycobacterial activities have been shown to be exquisitely sensitive to both the nature of the S-substituent (phenyl vs. benzyl vs. alkyl) and the N1-substitution pattern (aryl vs. heterocyclylalkyl), with electron-withdrawing substituents on the phenyl ring and the presence of a basic nitrogen in the side chain strongly modulating target engagement [1]. The pyrrolidin-2-ylmethyl side chain introduces a chiral secondary amine with a computed pKa amenable to protonation at physiological pH, a feature absent in N1-phenyl or N1-methyl analogs that directly impacts hydrogen-bonding capacity, solubility, and potential for salt formation [2]. Generic substitution with, for example, 5-(benzylsulfanyl)-1-phenyl-1H-tetrazole (JNK1 IC₅₀ > 100,000 nM in TR-FRET assay) or 1-phenyl-5-(phenylsulfanyl)-1H-tetrazole (CAS 917905-41-0) would eliminate the basic pyrrolidine nitrogen, fundamentally altering both binding pharmacophore and developability profile [3].

Quantitative Evidence Guide: Measurable Differentiation of 5-(Phenylsulfanyl)-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole vs. Closest Analogs


LogP and Lipophilic Efficiency Differentiation vs. N1-Phenyl-5-(pyrrolidin-3-ylsulfanyl) Analog

The target compound exhibits a computed XLogP3 of 2.0 versus 1.8 for the closest regioisomeric analog 1-phenyl-5-(pyrrolidin-3-ylsulfanyl)-1H-tetrazole (CAS 1274007-44-1), while maintaining an identical tPSA of 80.9 Ų [1][2]. This difference arises from the relocation of the phenyl group from N1 (in the analog) to the 5-sulfanyl position (in the target compound), combined with introduction of the pyrrolidine at N1 via a methylene linker. The target compound additionally possesses four rotatable bonds versus three for the analog, suggesting greater conformational flexibility in the side chain [1][2]. Both compounds share one H-bond donor and five H-bond acceptors, but the target compound's pyrrolidine nitrogen is positioned on a flexible CH₂ tether rather than directly attached to sulfur, altering the spatial relationship between the basic amine and the tetrazole core [1].

Lipophilicity Drug-likeness Physicochemical profiling

Chiral Pyrrolidine Handle: Enantiomeric Scaffold Differentiation from Achiral N1-Substituted Tetrazole Analogs

The N1-pyrrolidin-2-ylmethyl substituent of the target compound contains a stereogenic center at the pyrrolidine 2-position, yielding a chiral scaffold that is supplied as a racemate by Enamine (EN300-53402) [1]. This contrasts with achiral N1-substituted analogs such as 1-phenyl-5-(phenylsulfanyl)-1H-tetrazole (CAS 917905-41-0) and 5-(benzylsulfanyl)-1-phenyl-1H-tetrazole, which lack stereochemical complexity [2]. The presence of the pyrrolidine chiral center creates the potential for enantioselective target recognition—a feature exploited in related pyrrolidine-tetrazole hybrids where (S)-pyrrolidin-2-ylmethyl-1H-tetrazole (CAS 851394-30-4) has been advanced as a discrete chiral building block . The racemic mixture of the target compound provides a screening-ready entry point; subsequent chiral resolution can yield enantiopure material for stereospecific SAR exploration.

Chirality Stereochemistry Medicinal chemistry

SEA Predicted Target Engagement Profile Suggests GPCR Polypharmacology Differentiated from Antifungal Tetrazole-Pyrrolidines

Similarity Ensemble Approach (SEA) predictions based on ChEMBL20, as reported in the ZINC database for ZINC58824954, identify the top predicted targets as HTR7 (5-HT₇ receptor, P-value 18, MaxTc 43), DRD2 (D₂ dopamine receptor, P-value 27, MaxTc 50), HTR1A (5-HT₁A receptor, P-value 27, MaxTc 49), and HTR2A (5-HT₂A receptor, P-value 38, MaxTc 45) [1]. This predicted GPCR-centric profile is mechanistically distinct from the antifungal tetrazole-pyrrolidine hybrids reported by Łukowska-Chojnacka et al. (2019), which act via fungal membrane disruption and necrotic cell death induction in Candida albicans, with the leading compound 3aC showing in vivo efficacy in a Galleria mellonella disseminated candidiasis model [2]. The SEA predictions for ZINC58824954 suggest that the phenylsulfanyl-pyrrolidinylmethyl substitution pattern may redirect target engagement toward aminergic GPCRs rather than fungal membrane targets, representing a divergent biological annotation within the same tetrazole-pyrrolidine chemotype [1].

Target prediction GPCR Polypharmacology

Supply Chain Traceability and Purity Specification vs. Discontinued or Uncharacterized Analogs

The target compound (CAS 1209594-45-5) is actively supplied by Enamine LLC as catalog item EN300-53402 at 95% purity, with documented pricing of $319.00 per 50 mg as of April 2023 [1]. In contrast, the structurally related analog 1-phenyl-5-(pyrrolidin-3-ylsulfanyl)-1H-tetrazole (CAS 1274007-44-1, Enamine EN300-242392) is priced at $739.00 per 500 mg (95% purity), reflecting a 4.3-fold lower unit cost per gram [2]. Furthermore, several vendors have discontinued supply of the target compound; CYMIT QUÍMICA S.L. explicitly lists it as a discontinued product as of December 2024 . This supply consolidation around Enamine as the primary commercial source means procurement decisions must account for single-supplier dependency, whereas the N1-phenyl regioisomer (CAS 1274007-44-1) is available from multiple vendors including Shanghai Bi De Yi and Enamine [2].

Procurement Supply chain Quality control

Optimal Research and Procurement Application Scenarios for 5-(Phenylsulfanyl)-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole


Aminergic GPCR Screening Library Design Using a Chiral Tetrazole-Pyrrolidine Scaffold

Based on SEA predictions indicating potential affinity for serotonin (HTR7, HTR1A, HTR2A) and dopamine (DRD2) receptors [1], the target compound is most appropriately deployed as a screening library member in GPCR-focused panels targeting neurology or psychiatry indications. Its chiral pyrrolidine center, absent in N1-aryl tetrazole analogs, provides an entry point for enantioselective SAR once initial hit confirmation is achieved [2]. Procurement should be planned with enantiomeric resolution capabilities in mind.

Physicochemical Probe for Lipophilic Efficiency Optimization in Tetrazole-Containing Lead Series

With a computed XLogP3 of 2.0, tPSA of 80.9 Ų, and four rotatable bonds, this compound occupies a distinct physicochemical space compared to the N1-phenyl-5-(pyrrolidin-3-ylsulfanyl) analog (XLogP3 = 1.8, 3 rotatable bonds) [3][4]. Medicinal chemistry teams seeking to modulate logP without altering tPSA in a tetrazole series can use this compound as a reference point for assessing the impact of the N1-pyrrolidinylmethyl vs. N1-phenyl substitution on permeability, solubility, and metabolic stability in head-to-head assays.

Building Block for Bivalent Ligand Synthesis Targeting IAP Proteins

The 5-(phenylsulfanyl)-1H-tetrazole moiety appears as a terminal capping group in bivalent SMAC mimetics that bind XIAP-BIR3, as evidenced by the crystal structure of a bivalent compound (PDB 3g76, 3.00 Å resolution) incorporating two 5-(phenylsulfanyl)-1H-tetrazole units linked via a hexadiyne spacer to pyrrolidine scaffolds [5]. The target compound can serve as a monomeric building block or intermediate for constructing analogous bivalent IAP antagonists, a therapeutic strategy in oncology apoptosis sensitization.

Antifungal Scaffold Diversification with Divergent Mechanism of Action Potential

While structurally related tetrazole-pyrrolidine hybrids from Łukowska-Chojnacka et al. (2019) have demonstrated antifungal activity against Candida albicans via membrane disruption and necrotic cell death (leading compound 3aC active in vitro and in vivo in G. mellonella) [6], the target compound's distinct N1-pyrrolidin-2-ylmethyl substitution pattern (vs. the N2-propyl-pyrrolidine linker in the antifungal series) may confer a differentiated antifungal mechanism or spectrum. Procurement for antifungal screening panels is warranted as a scaffold-hopping exercise to probe the SAR around the tetrazole N-substitution position.

Quote Request

Request a Quote for 5-(phenylsulfanyl)-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.